![molecular formula C15H16Cl2F3N5 B1530840 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride CAS No. 317822-49-4](/img/structure/B1530840.png)
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride
Übersicht
Beschreibung
The compound “2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride” is also known as “2-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-3-pyridinamine hydrochloride” or "3-amino-2-[4-[3-chloro-5-(trifluoromethyl)pyrid-2-yl]piperazin-1-yl]pyridine hydrochloride" .
Wissenschaftliche Forschungsanwendungen
Ionic Polymers and Oligomers
The compound has been utilized in the synthesis of ionic polymers and oligomers with expanded π-conjugation systems derived from through-space interaction in piperazinium rings. These materials exhibit unique properties such as metallic luster on the surface of molded pellets and undergo electrochemical oxidation in solution, suggesting potential applications in electronic devices and materials science (Yamaguchi et al., 2010), (Yamaguchi et al., 2008).
Synthesis of Reactive N-Halamine Precursors
Research has been conducted on synthesizing reactive N-halamine precursors for antimicrobial applications, indicating the compound's utility in creating bioactive materials. These materials have shown efficacy as antimicrobials when applied to cellulose, offering a pathway to antimicrobial textiles and coatings (Jiang et al., 2014).
Antimicrobial and Anticancer Evaluation
The compound has been involved in the synthesis of new derivatives with potential antimicrobial and anticancer activities. For instance, it has been used in preparing new pyridine derivatives with considerable antibacterial activity, highlighting its role in developing new pharmaceuticals (Patel & Agravat, 2007).
Corrosion Inhibition
A study on trazodone, which shares structural similarities with the compound , demonstrated its effectiveness as a corrosion inhibitor for carbon steel in acidic and neutral chloride-containing media. This suggests potential applications of similar compounds in protecting metals from corrosion (Fan et al., 2020).
Eigenschaften
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridin-1-ium-3-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5.ClH/c16-11-8-10(15(17,18)19)9-22-13(11)23-4-6-24(7-5-23)14-12(20)2-1-3-21-14;/h1-3,8-9H,4-7,20H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFJZQKVDIBUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=[NH+]2)N)C3=C(C=C(C=N3)C(F)(F)F)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



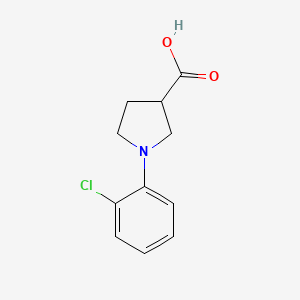
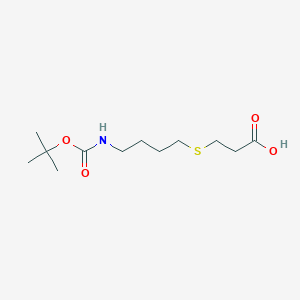

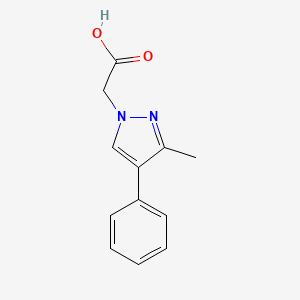
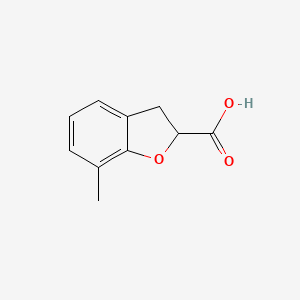
![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)

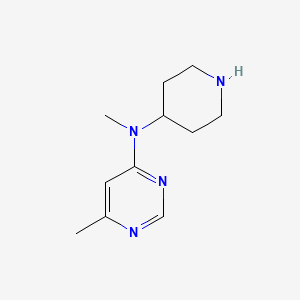
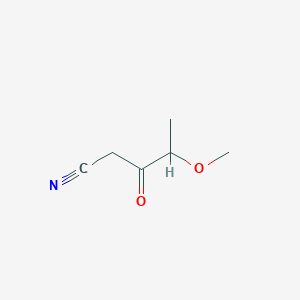
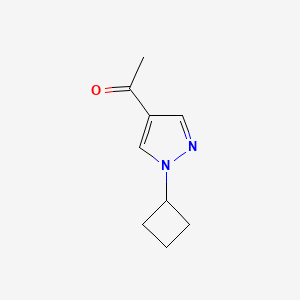
![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)

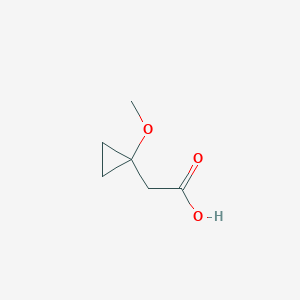
![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)